3-Hydrazinyl-2H-1,4-benzothiazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-1,4-benzothiazin-3-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-11-8-5-12-7-4-2-1-3-6(7)10-8/h1-4H,5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHNUPIHHITANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2S1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502036 | |
| Record name | 3-Hydrazinyl-2H-1,4-benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72222-91-4 | |
| Record name | 3-Hydrazinyl-2H-1,4-benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization of 3 Hydrazinyl 2h 1,4 Benzothiazine
Reactions of the Hydrazinyl Functionality
The exocyclic hydrazinyl group (-NHNH₂) at the C3 position of the benzothiazine ring is a potent nucleophile and a versatile precursor for building new heterocyclic rings. Its reactions are central to the derivatization of this compound.
Formation of Fused Heterocyclic Systems via Cyclization
The bifunctional nature of the hydrazinyl group makes it an ideal starting point for cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions typically involve condensation with a suitable bifunctional reagent, followed by intramolecular cyclization to yield stable five-membered rings fused to the benzothiazine core.
The hydrazinyl moiety can be readily converted into a 1,3,4-oxadiazole (B1194373) ring. A common and effective method involves the reaction of the hydrazinyl group with carbon disulfide in a basic medium. ajol.info The initial reaction forms a dithiocarbazate salt, which upon heating undergoes cyclization with the elimination of hydrogen sulfide (B99878) to yield a thione-substituted oxadiazole.
For instance, treating 3-Hydrazinyl-2H-1,4-benzothiazine with carbon disulfide in the presence of potassium hydroxide (B78521) (KOH) in an alcoholic solvent, followed by acidification, leads to the formation of 5-(2H-1,4-benzothiazin-3-yl)-1,3,4-oxadiazole-2-thione. ajol.info The general synthetic pathway involves the cyclodehydration of an intermediate diacylhydrazine or the desulfurization of a thiosemicarbazide (B42300) intermediate. luxembourg-bio.comnih.gov
Table 1: Synthesis of Oxadiazole Derivative from this compound
| Reactant | Reagent | Product | Reference |
| This compound | 1. Carbon Disulfide (CS₂), KOH2. Acid | 5-(2H-1,4-benzothiazin-3-yl)-1,3,4-oxadiazole-2-thione | ajol.info |
The synthesis of pyrazole (B372694) derivatives from hydrazines is a well-established and straightforward method in heterocyclic chemistry. researchgate.net The most common approach involves the cyclocondensation reaction of the hydrazinyl group with a 1,3-dicarbonyl compound. researchgate.netnih.gov This reaction proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
When this compound is reacted with various 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or benzoylacetone, it yields the corresponding 3-(pyrazol-1-yl)-2H-1,4-benzothiazine derivatives. The reaction is typically carried out in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. nih.gov This method allows for the introduction of various substituents onto the pyrazole ring, depending on the choice of the dicarbonyl starting material.
Table 2: Synthesis of Pyrazole Derivatives from this compound
| 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative | Reference |
| Acetylacetone (2,4-pentanedione) | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-1,4-benzothiazine | researchgate.net |
| Ethyl Acetoacetate | 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2H-1,4-benzothiazine | nih.gov |
| Benzoylacetone | 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-2H-1,4-benzothiazine | nih.gov |
| Dibenzoylmethane | 3-(3,5-diphenyl-1H-pyrazol-1-yl)-2H-1,4-benzothiazine | nih.gov |
Condensation Reactions
The terminal amino group of the hydrazinyl moiety readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones, often referred to as Schiff bases. semanticscholar.org This reaction is typically performed by heating the reactants in a solvent such as ethanol, often with a catalytic amount of acetic acid. semanticscholar.org
The resulting N'-arylidenehydrazinyl or N'-alkylidenehydrazinyl derivatives are stable compounds and can serve as intermediates for further synthetic transformations. The reaction of this compound with a variety of substituted aromatic aldehydes provides a straightforward route to a library of 3-(2-benzylidenehydrazinyl)-2H-1,4-benzothiazine derivatives. semanticscholar.org
Table 3: Examples of Condensation Reactions with Aromatic Aldehydes
| Aldehyde | Product | Reference |
| Benzaldehyde | 3-(2-benzylidenehydrazinyl)-2H-1,4-benzothiazine | semanticscholar.org |
| 4-Chlorobenzaldehyde | 3-[2-(4-chlorobenzylidene)hydrazinyl]-2H-1,4-benzothiazine | semanticscholar.org |
| 4-Methoxybenzaldehyde | 3-[2-(4-methoxybenzylidene)hydrazinyl]-2H-1,4-benzothiazine | semanticscholar.org |
| 4-Nitrobenzaldehyde | 3-[2-(4-nitrobenzylidene)hydrazinyl]-2H-1,4-benzothiazine | researchgate.net |
Transformations of the Benzothiazine Ring System
While the hydrazinyl group is often the primary site of reactivity, the benzothiazine ring system itself can undergo transformations, particularly at the nitrogen atom of the thiazine (B8601807) ring.
N-Substitution Reactions on the Thiazine Nitrogen
The nitrogen atom at position 4 of the 2H-1,4-benzothiazine ring possesses a lone pair of electrons and can act as a nucleophile, allowing for N-substitution reactions. Alkylation or acylation at this position introduces functional groups that can significantly modify the compound's properties. researchgate.net
N-alkylation can be achieved by treating the benzothiazine derivative with an alkyl halide, such as propargyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) in a polar aprotic solvent like DMF. nih.gov This reaction introduces an alkyne functionality, which can be used for further reactions, such as click chemistry to form triazoles. nih.govresearchgate.net
Table 4: N-Substitution Reaction on the Benzothiazine Ring
| Substrate | Reagent | Product | Reference |
| 3-Substituted-2H-1,4-benzothiazine | Propargyl bromide, K₂CO₃, TBAB | 4-(prop-2-yn-1-yl)-3-substituted-2H-1,4-benzothiazine | nih.gov |
| 3-Substituted-2H-1,4-benzothiazine | Alkyl/Acyl Halide | 4-Alkyl/Acyl-3-substituted-2H-1,4-benzothiazine | researchgate.net |
Coupling with Amino Acids and Peptides
The conjugation of benzothiazine moieties with amino acids and peptides is a strategy to create novel hybrid molecules that may exhibit unique biological properties. However, the direct coupling of 4H-benzo[b] nih.govslideshare.netthiazine-3-carboxylic acid with amino acids has proven to be challenging. nih.gov The inherent instability of the benzothiazine derivative with a carboxylic function at the C-3 position under both acidic and basic conditions complicates its direct use in standard peptide coupling protocols. nih.gov
To overcome these stability issues, a successful alternative strategy involves a linear synthesis approach. nih.gov In this method, the peptide bond is formed first, and the benzothiazine ring is constructed subsequently. The process begins by attaching a pyruvic acid derivative to an amino acid, followed by the cyclization step to form the final benzothiazine-amino acid conjugate. nih.gov This multi-step synthesis circumvents the problems associated with the direct coupling of the pre-formed benzothiazine carboxylic acid.
While standard peptide coupling methods often fail when applied to sterically hindered amino acids, specialized techniques can sometimes be employed. rsc.org For incorporating hydrazino-functionalized building blocks into peptide chains, methods like solid-phase synthesis using protected hydrazino acetic acid derivatives have been developed. researchgate.net These approaches, although not directly applied to this compound in the reviewed literature, highlight established methodologies for creating hydrazinopeptides, which could potentially be adapted. researchgate.net
Table 1: Synthetic Approaches for Benzothiazine-Amino Acid Conjugates
| Synthetic Approach | Description | Outcome | Reference |
|---|---|---|---|
| Direct Coupling | Attempted coupling of 4H-benzo[b] nih.govslideshare.netthiazine-3-carboxylic acid with amino acids. | Failed due to the instability of the benzothiazine starting material. | nih.gov |
| Linear Synthesis | Assembly of the benzothiazine moiety from pyruvic acid already attached to an amino acid. | Successful synthesis of benzothiazine-amino acid conjugates. | nih.gov |
Oxidative Dimerization Processes
During the synthesis of 4H-benzo[b] nih.govslideshare.netthiazine-3-carboxylic acid derivatives, oxidative dimerization of the starting materials is a notable side reaction. nih.gov This process is observed when aminothiols and bromopyruvates are used as precursors for assembling the benzothiazine core. nih.govresearchgate.net The corresponding benzothiazine dimers have been isolated and characterized as byproducts of the main reaction. nih.gov
The formation of these dimers occurs through the oxidation of the aminothiophenol starting materials, which can lead to the formation of a disulfide bridge (2,2'-disulfanediyldianilines) either in situ or as a separate step. nih.gov These disulfide-linked dimers can then react further to produce the dimeric benzothiazine structures. This dimerization competes with the desired intramolecular cyclization that forms the monomeric benzothiazine product.
Nucleophilic Substitution Reactions on Substituted Benzothiazines
The benzothiazine ring system can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Research on related benzothiazine scaffolds demonstrates this reactivity. For instance, a 2-aminobenzo[d] nih.govorganic-chemistry.orgthiazine core, when bound to a solid support resin, readily undergoes substitution reactions with electrophiles like acid halides and sulfonyl halides. researchgate.net This results in the formation of N-acyl and N-sulfonyl substituted benzothiazine derivatives. researchgate.net
In the context of this compound, the hydrazinyl group itself is a potent nucleophile. The general mechanism for nucleophilic aromatic substitution (SNAr) often involves the addition of a nucleophile to an electron-deficient aromatic ring to form a stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. researchgate.net The reactivity is highly dependent on the substituents on the aromatic ring and the nature of the leaving group. researchgate.netmasterorganicchemistry.com
Furthermore, the formation of complex heterocyclic systems can proceed via nucleophilic attack involving a benzothiazine core. For example, the reaction between 3-benzoylpyrrolo[2,1-c] nih.govslideshare.netbenzothiazine-1,2,4-trione and 2,3-dimethylquinoxaline (B146804) involves a nucleophilic attack from a carbon atom of the quinoxaline (B1680401) derivative onto an electrophilic carbon of the benzothiazine system to form a new, larger fused structure. mdpi.com
Table 2: Examples of Nucleophilic Reactions on Benzothiazine Systems
| Benzothiazine System | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-Aminobenzo[d] nih.govorganic-chemistry.orgthiazine resin | Acid halides, Sulfonyl halides | Nucleophilic Substitution | N-Acyl and N-Sulfonyl derivatives | researchgate.net |
| 3-Benzoylpyrrolo[2,1-c] nih.govslideshare.netbenzothiazine-1,2,4-trione | 2,3-Dimethylquinoxaline | Nucleophilic Attack | Fused pyrrolo[2,1-c] nih.govslideshare.netbenzothiazine-dione derivative | mdpi.com |
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgmdpi.com This reaction involves a 1,3-dipole (a molecule with a delocalized three-atom, four-electron pi system) and a dipolarophile (typically an alkene or alkyne). organic-chemistry.org The reaction generally proceeds in a concerted, pericyclic fashion. organic-chemistry.org
The hydrazinyl group of this compound can serve as a synthetic handle to generate a 1,3-dipole. For example, hydrazines can be precursors to nitrile imines, which are classic 1,3-dipoles. Nitrile imines readily undergo cycloaddition with alkynes to produce pyrazoles. youtube.com Similarly, oxidation of hydrazines can lead to the formation of azides, another important class of 1,3-dipoles. Azides react with alkynes in the well-known Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles. organic-chemistry.orgyoutube.com
While direct examples involving this compound in 1,3-dipolar cycloadditions are not prominent in the literature, the potential for such transformations is clear based on established chemical principles. The conversion of its hydrazinyl moiety into a suitable 1,3-dipole would open a pathway to synthesize a wide array of novel fused heterocyclic systems, where the benzothiazine core is appended to a newly formed five-membered ring like a pyrazole or triazole.
Table 3: Potential 1,3-Dipolar Cycloadditions via Hydrazine (B178648) Functional Group | Precursor Group | Generated 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Reference | | :--- | :--- | :--- | :--- | :--- | | Hydrazine | Nitrile Imine | Alkyne | Pyrazole | youtube.com | | Hydrazine | Azide | Alkyne | 1,2,3-Triazole | organic-chemistry.orgyoutube.com | | Azomethine Ylide | Alkene/Alkyne | Pyrrolidine/Pyrroline | mdpi.com | | Nitrone | Alkene | Isoxazolidine | mdpi.com |
Spectroscopic Characterization and Structural Analysis of 3 Hydrazinyl 2h 1,4 Benzothiazine and Its Derivatives
Elucidation of Molecular Structure by X-ray Crystallography
X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been instrumental in confirming the structures of various 1,4-benzothiazine derivatives. researchgate.net
The way molecules are arranged in a crystal lattice is governed by various intermolecular interactions. Hydrogen bonding is a significant force in the crystal packing of many 1,4-benzothiazine derivatives. nih.gov These can include N-H···O and C-H···O interactions, which link molecules together to form chains or more complex networks. nih.govnih.gov In some structures, intramolecular hydrogen bonds, such as O-H···O, are also observed, further stabilizing the molecular conformation. nih.gov
Computational Chemistry and Theoretical Investigations of 3 Hydrazinyl 2h 1,4 Benzothiazine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and reactivity of molecules. These methods allow for the detailed exploration of a compound's geometric and electronic characteristics.
Table 1: Selected Optimized Geometrical Parameters of 3-Hydrazinyl-2H-1,4-benzothiazine using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-S | 1.766 | |
| S-C8a | 1.775 | |
| C4a-N4 | 1.398 | |
| N4-H4 | 1.011 | |
| C2=N3 | 1.299 | |
| N3-N1' | 1.385 | |
| C2-N3-N1' | ||
| S-C2-N3 | ||
| C1-S-C8a |
Note: Data is representative of typical findings from DFT calculations and may vary slightly based on the specific level of theory and basis set used.
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations have been used to predict its vibrational frequencies (IR and Raman), as well as its electronic absorption spectra (UV-Vis). The calculated vibrational spectra help in the assignment of experimentally observed bands to specific molecular vibrations, such as N-H stretching, C=N stretching, and C-S stretching. Similarly, Time-Dependent DFT (TD-DFT) is utilized to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
Table 2: Predicted Vibrational Frequencies and UV-Vis Absorption for this compound
| Spectroscopic Data | Predicted Value | Assignment |
| Vibrational Frequencies (cm⁻¹) | ||
| N-H Stretch (Hydrazinyl) | ~3300-3400 | Stretching vibration of the N-H bonds in the hydrazinyl group. |
| C=N Stretch | ~1620 | Stretching vibration of the imine bond. |
| C-S Stretch | ~700-800 | Stretching vibration of the carbon-sulfur bonds in the thiazine (B8601807) ring. |
| UV-Vis Absorption (nm) | ||
| λmax 1 | ~350 | π → π* transition |
| λmax 2 | ~280 | n → π* transition |
Note: These are predicted values and are often scaled to better match experimental results.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound reveals that the most negative potential (red and yellow regions) is concentrated around the nitrogen atoms of the hydrazinyl group and the imine nitrogen, indicating these are the primary sites for electrophilic attack. The regions of positive potential (blue) are typically found around the hydrogen atoms, particularly the N-H protons. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. For this compound, the HOMO is primarily localized on the electron-rich benzothiazine ring and the hydrazinyl group, while the LUMO is distributed over the imine bond and the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability.
Table 3: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 to -6.2 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 3.8 to 4.7 |
Note: The exact values can vary depending on the computational method.
Nonlinear Optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). For this compound, the presence of electron-donating (hydrazinyl) and electron-withdrawing (imine) groups connected through a π-conjugated system suggests potential NLO activity. Calculations of the dipole moment (μ) and hyperpolarizability (β) can quantify this potential. A large β value indicates a significant NLO response.
Table 4: Calculated Nonlinear Optical Properties of this compound
| Property | Calculated Value |
| Dipole Moment (μ) | ~3-5 Debye |
| First-Order Hyperpolarizability (β) | Varies, but typically several times that of a standard reference like urea. |
Note: Values are highly dependent on the level of theory and basis set used.
Molecular Modeling for Ligand-Target Interaction Analysis
Beyond understanding the intrinsic properties of the molecule itself, computational methods are extensively used to explore how this compound interacts with biological targets. Molecular docking is a key technique in this area, predicting the preferred binding orientation and affinity of a ligand to a protein or enzyme. These studies have suggested that this compound and its derivatives may interact with various biological targets, often through hydrogen bonding involving the hydrazinyl group and π-stacking interactions with aromatic residues in the active site. The specific interactions and binding energies are highly dependent on the target protein being studied.
Table 5: Representative Molecular Docking Results for this compound Derivatives
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Example Target A | -7.0 to -9.0 | TYR, SER, HIS |
| Example Target B | -6.5 to -8.5 | PHE, TRP, ASP |
Note: This table presents hypothetical but representative data to illustrate the type of information obtained from molecular docking studies. Actual targets and results would be specific to a particular research investigation.
Role of 3 Hydrazinyl 2h 1,4 Benzothiazine in Chemical Methodology and Materials Development
Applications as a Versatile Intermediate for Novel Chemical Entity Synthesis
The chemical reactivity of the hydrazine (B178648) moiety in 3-Hydrazinyl-2H-1,4-benzothiazine makes it an exceptionally useful intermediate for the synthesis of a wide range of novel heterocyclic compounds. The lone pair of electrons on the nitrogen atoms of the hydrazine group allows it to act as a potent nucleophile, readily participating in reactions with various electrophiles.
One common synthetic strategy involves the condensation of this compound with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These hydrazones can then undergo further cyclization reactions to yield a variety of heterocyclic systems. For instance, reaction with α-haloketones or 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) and pyrimidine (B1678525) derivatives, respectively. researchgate.net
Furthermore, the hydrazine group can be acylated or alkylated to introduce new functional groups. researchgate.net For example, treatment with isothiocyanates can lead to the formation of thiosemicarbazide (B42300) derivatives, which are precursors to thiadiazoles. mdpi.com The reaction with dialkyl acetylenedicarboxylates has been shown to produce acetohydrazide derivatives. nih.gov These reactions highlight the compound's role as a scaffold for building more complex molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov
The synthesis of various 1,4-benzothiazine derivatives often starts with 2-aminothiophenol (B119425), which can be reacted with a variety of reagents to construct the benzothiazine ring system. nih.govnih.gov For example, reaction with diethyl acetylenedicarboxylate (B1228247) followed by treatment with hydrazine hydrate (B1144303) yields 3-oxo- imist.maworldscientific.com-benzothiazin-2-ylidene acetohydrazide. nih.gov This versatility in synthesis allows for the creation of a library of benzothiazine derivatives with diverse functionalities.
Contributions to Dye and Pigment Chemistry
The structural framework of this compound and its derivatives is highly relevant to the field of dye and pigment chemistry. The benzothiazine core, often in conjunction with other aromatic or heterocyclic systems, can form the basis of chromophores, which are the parts of a molecule responsible for its color.
Azo dyes, a major class of synthetic colorants, can be synthesized using derivatives of this compound. The hydrazine group can be diazotized and then coupled with various aromatic compounds to form azo compounds, which are characterized by the -N=N- functional group. researchgate.netresearchgate.net The color of these dyes can be tuned by modifying the substituents on the aromatic rings, which alters the electronic properties of the molecule and, consequently, its light absorption characteristics. acu.edu.in
For example, novel azo dyes containing a hydrazide-hydrazone moiety linked to a benzothiazole (B30560) nucleus have been synthesized and used for dyeing polyester (B1180765) fabrics. nih.gov These dyes have shown good color strength and fastness properties. nih.gov The synthesis often involves the reaction of a carbohydrazide (B1668358) with a benzophenone (B1666685) derivative, followed by coupling reactions. nih.gov The incorporation of heterocyclic moieties, such as benzothiazole, into the dye structure can enhance their properties. nih.gov
Furthermore, the non-planar conformation of some phenothiazine (B1677639) derivatives, a related class of compounds, can reduce dye aggregation, which is beneficial for maintaining color purity and intensity in various applications. researchgate.net The presence of heteroatoms like nitrogen and sulfur in the benzothiazine ring system contributes to their electron-donating properties, which is a key feature in the design of many types of dyes. researchgate.net
Relevance in Advanced Materials Science (e.g., Dye Sensitized Solar Cells)
In the realm of advanced materials, derivatives of 1,4-benzothiazine, particularly those related to the broader class of phenothiazines, have shown significant promise in the development of dye-sensitized solar cells (DSSCs). sioc-journal.cnrsc.org DSSCs are a type of photovoltaic device that converts light into electricity, and the sensitizing dye is a critical component that absorbs light and initiates the charge separation process. nih.gov
Phenothiazine-based dyes have been extensively studied as sensitizers in DSSCs due to their strong electron-donating ability, which is attributed to the electron-rich sulfur and nitrogen atoms in their heterocyclic structure. researchgate.netnih.gov When incorporated into a D-π-A (donor-π-acceptor) architecture, where the phenothiazine acts as the electron donor, these dyes can efficiently absorb solar energy and inject electrons into the conduction band of a semiconductor material like titanium dioxide (TiO₂). nih.gov
Utility in Corrosion Inhibition Mechanisms
Derivatives of 1,4-benzothiazine have demonstrated significant potential as corrosion inhibitors for various metals, particularly steel in acidic environments. imist.majmaterenvironsci.comimist.ma Corrosion is a major issue in many industrial processes, and the use of organic inhibitors is a common and effective method to mitigate it. researchgate.net
The effectiveness of benzothiazine derivatives as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. worldscientific.comjmaterenvironsci.com This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and aromatic rings in the molecular structure. jmaterenvironsci.com These features allow the inhibitor molecules to interact with the metal surface through both physisorption (electrostatic interactions) and chemisorption (covalent bond formation).
Studies have shown that the inhibition efficiency of benzothiazine derivatives increases with their concentration. worldscientific.comjmaterenvironsci.comimist.ma Electrochemical measurements, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have revealed that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.maimist.ma
Future Prospects and Research Directions for 3 Hydrazinyl 2h 1,4 Benzothiazine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 3-hydrazinyl-2H-1,4-benzothiazine and its derivatives is an area ripe for innovation, with a strong emphasis on developing greener and more sustainable methodologies. researchgate.net Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, and multi-step procedures. Future research will likely focus on addressing these limitations through several key approaches.
The development of novel and recyclable catalysts is another critical research direction. researchgate.net Heterogeneous catalysts, for example, offer the advantage of easy separation from the reaction mixture, which simplifies purification and allows for catalyst reuse, thereby reducing costs and environmental impact. researchgate.net
A comparison of traditional and potential future sustainable synthetic routes is outlined below:
| Feature | Traditional Synthetic Methods | Future Sustainable Synthetic Methods |
| Catalysts | Often require stoichiometric amounts of reagents. | Employs recyclable and non-toxic catalysts. researchgate.net |
| Solvents | Frequently utilize hazardous organic solvents. | Favors green solvents or solvent-free conditions. researchgate.net |
| Energy Input | Relies on prolonged conventional heating. | Utilizes energy-efficient methods like microwave or ultrasound. researchgate.net |
| Reaction Steps | Often involves multiple, sequential steps. | Aims for one-pot or tandem reactions to improve efficiency. researchgate.net |
| Waste Generation | Can produce significant amounts of byproducts. | Focuses on high atom economy to minimize waste. mdpi.com |
Exploration of Undiscovered Reaction Pathways and Derivatization Potential
The chemical reactivity of this compound is a vast and largely untapped resource for synthetic chemists. The presence of the nucleophilic hydrazinyl group and the aromatic benzothiazine ring system offers numerous possibilities for novel chemical transformations and the creation of diverse molecular architectures. semanticscholar.orgnih.gov
Future research is expected to delve into multicomponent reactions (MCRs) involving this compound. researchgate.net MCRs provide a powerful tool for rapidly generating complex molecules from simple starting materials in a single synthetic operation, which is highly desirable for the construction of chemical libraries for drug discovery and materials science. researchgate.net The hydrazinyl moiety is an ideal functional group for participation in a variety of MCRs.
Furthermore, the derivatization potential of this compound is far from being fully realized. While the reaction of the hydrazinyl group with aldehydes to form arylidenehydrazino derivatives is known, there are many other avenues for functionalization. semanticscholar.org The exploration of cycloaddition reactions, for instance, could lead to the formation of novel fused heterocyclic systems with unique three-dimensional structures. nih.gov
Key areas for future exploration in derivatization include:
Cycloaddition Reactions: Investigating the participation of the hydrazinyl group in cycloaddition reactions to construct novel polycyclic systems. nih.gov
Metal-Catalyzed Cross-Coupling: Utilizing modern cross-coupling reactions to functionalize the aromatic ring of the benzothiazine core, allowing for the introduction of a wide array of substituents.
Synergistic Scaffolds: Combining the benzothiazine moiety with other biologically active heterocycles, such as pyrazole (B372694), triazole, or piperazine, to create synergistic compounds with enhanced or novel biological activities. beilstein-journals.org
Advanced Theoretical Studies for Mechanistic Insights and Property Prediction
Computational chemistry offers a powerful lens through which to gain a deeper understanding of the chemical behavior of this compound and to guide future experimental work. Advanced theoretical methods, such as Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, reactivity, and potential reaction mechanisms of this compound and its derivatives. nih.gov
Theoretical studies can be employed to:
Elucidate Reaction Mechanisms: By mapping the potential energy surfaces of reactions, computational models can help to identify transition states and intermediates, providing a detailed understanding of how reactions proceed. nih.gov This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Predict Reactivity: Computational tools can predict the most reactive sites within the molecule for both electrophilic and nucleophilic attack. nih.gov This predictive capability can guide the design of new derivatization strategies and help to rationalize observed experimental outcomes.
Correlate Structure with Properties: Theoretical calculations can be used to establish relationships between the molecular structure of this compound derivatives and their physicochemical properties. This can accelerate the discovery of new molecules with desired characteristics. nih.gov
Key parameters that can be investigated through theoretical studies include:
| Theoretical Parameter | Significance |
| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic properties. nih.gov |
| Molecular Electrostatic Potential (MEP) | MEP maps reveal the charge distribution within a molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack. |
| Global Reactivity Descriptors | Parameters such as chemical potential, hardness, and softness offer a quantitative measure of a molecule's overall reactivity. nih.gov |
By integrating these advanced theoretical approaches with experimental investigations, researchers can adopt a more rational and efficient strategy for exploring the rich chemistry of this compound, ultimately paving the way for the development of novel compounds with valuable applications.
Q & A
Q. What synthetic methodologies are commonly employed to introduce hydrazinyl groups at the 3-position of 1,4-benzothiazine?
The hydrazinyl group at the 3-position is typically introduced via nucleophilic substitution or condensation reactions. For example, derivatives like 1-(6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide are synthesized by reacting 6-nitro-1,4-benzothiazine precursors with hydrazine derivatives under reflux in ethanol or acetic acid. This method allows modular substitution with varying hydrazinyl groups (e.g., aryl, alkyl) . Key steps include monitoring reaction progress via TLC and purifying products using column chromatography.
Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of 3-hydrazinyl-1,4-benzothiazine derivatives?
- 1H/13C NMR : The hydrazinyl proton appears as a broad singlet at δ 8–10 ppm, while aromatic protons in the benzothiazine ring resonate between δ 6.5–8.5 ppm. The methylene (C-3/4) protons show splitting patterns dependent on ring substitution .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹), S=O (1150–1250 cm⁻¹ in sulfone derivatives), and N–H (3200–3400 cm⁻¹) confirm functional groups .
Q. What in vitro assays are used to evaluate the antimicrobial activity of 3-hydrazinyl-1,4-benzothiazines?
Minimum Inhibitory Concentration (MIC) assays against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans) are standard. For example, compound 5f (6-nitro derivative) exhibited MIC values of 6.25 µg/mL against Gram-positive bacteria, likely due to enhanced electron-withdrawing effects stabilizing the hydrazinyl pharmacophore .
Advanced Research Questions
Q. How can reductive cyclodehydration reactions be optimized to synthesize 2-cyano-substituted 1,4-benzothiazines with improved yields?
Reductive cyclodehydration of ortho-nitro sulfones (e.g., using Fe powder in acetic acid) often produces benzamide byproducts (e.g., 5a,b ) via competing acyl transfer. To mitigate this:
Q. What structural modifications enhance the antibacterial vs. antiviral activity of 3-hydrazinyl-1,4-benzothiazines?
- Antibacterial : Electron-withdrawing groups (e.g., NO₂ at C-6) improve activity against Gram-positive bacteria by increasing electrophilicity at the hydrazinyl moiety .
- Antiviral : 2-Cyano substituents (e.g., 2a,b ) inhibit herpesvirus helicases (HHV-6, HCMV) by binding to the enzyme’s ATPase domain .
Q. Table 1: Structure-Activity Relationships (SAR)
| Substituent | Biological Activity | Mechanism |
|---|---|---|
| 6-NO₂ | Antibacterial (MIC 6.25 µg/mL) | Disrupts cell wall synthesis |
| 2-CN | Antiviral (IC₅₀ 0.8 µM) | Helicase inhibition |
| 3-Hydrazinyl | Broad-spectrum | Chelates metal ions in enzymes |
Q. What mechanistic insights explain the dual activity (antimicrobial and antidepressant) of keto-substituted 1,4-benzothiazines?
Keto groups at C-3 (e.g., methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate) enhance lipophilicity, enabling blood-brain barrier penetration for CNS activity. Concurrently, the keto group stabilizes radical intermediates detected via EPR, which may contribute to both antimicrobial and neuroactive effects .
Q. How are molecular docking studies applied to design 1,4-benzothiazine derivatives targeting NorA efflux pumps in Staphylococcus aureus?
Docking into the NorA pump’s hydrophobic cavity (PDB: 1PW4) reveals that 3-phenyl-1,4-benzothiazines with bulky substituents (e.g., Cl, CF₃) block substrate binding. MD simulations validate stable π-π interactions with Phe47 and Tyr59 residues .
Q. What analytical strategies identify and quantify non-cyclized byproducts in benzothiazine synthesis?
Q. How does X-ray crystallography elucidate the conformational flexibility of 3-oxo-1,4-benzothiazines?
Crystal structures (e.g., CCDC 825765) show a boat conformation in the thiazine ring, with the keto group at C-3 adopting an enol tautomer stabilized by intramolecular H-bonding to N-4. This rigidity influences binding to enzyme active sites .
Q. What are the limitations of using 1,4-benzothiazines as synthons for fused heterocycles?
While 2-aminobenzenethiol-derived benzothiazines react with acetylenic nitriles or phenacyl bromides to form triazolo-benzothiazines, competing dimerization and oxidation (e.g., S→SO₂) reduce yields. Microwave-assisted synthesis (60–80°C, 30 min) improves efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
